molecular formula C23H17ClN2O4 B2448558 N-(4-chlorophenyl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide CAS No. 887892-64-0

N-(4-chlorophenyl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide

Cat. No. B2448558
CAS RN: 887892-64-0
M. Wt: 420.85
InChI Key: RRKCVRILGJBQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide, also known as CB13, is a synthetic compound that belongs to the benzofuran family. It is a potent and selective agonist of the cannabinoid receptor subtype 2 (CB2). CB2 receptors are primarily expressed on immune cells and are involved in modulating immune responses. CB13 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.

Mechanism of Action

N-(4-chlorophenyl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide is a selective agonist of the CB2 receptor, which is primarily expressed on immune cells. Activation of CB2 receptors by N-(4-chlorophenyl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide modulates immune responses and has been shown to have anti-inflammatory effects. N-(4-chlorophenyl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide has also been shown to induce apoptosis in cancer cells by activating the CB2 receptor and inhibiting the Akt/mTOR signaling pathway. The Akt/mTOR pathway is involved in cell growth and survival and is often dysregulated in cancer cells.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide has been shown to have anti-inflammatory effects in animal models of arthritis, colitis, and multiple sclerosis. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of breast cancer, prostate cancer, and glioblastoma. N-(4-chlorophenyl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide has also been shown to have analgesic effects in animal models of neuropathic pain. However, the exact biochemical and physiological effects of N-(4-chlorophenyl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide are still being studied.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide has several advantages for lab experiments. It is a potent and selective agonist of the CB2 receptor, which allows for specific modulation of immune responses. It has also been shown to have therapeutic potential in various diseases, including cancer, inflammation, and pain. However, N-(4-chlorophenyl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide also has limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for synthesis. It also has limited availability and may be expensive to obtain.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide. One area of research is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Another area of research is to study its mechanism of action and biochemical and physiological effects in more detail. Additionally, there is a need for the development of more potent and selective CB2 receptor agonists for therapeutic use. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for N-(4-chlorophenyl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide and other benzofuran compounds.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide involves several steps, starting from 2-methoxybenzamide and 4-chlorobenzoyl chloride. The reaction between these two compounds yields 4-chloro-N-(2-methoxybenzoyl)benzamide, which is then reacted with 2-hydroxybenzaldehyde to form the intermediate product, 4-chloro-N-(2-methoxybenzoyl)-2-hydroxybenzamide. This intermediate is then cyclized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield N-(4-chlorophenyl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide.

Scientific Research Applications

N-(4-chlorophenyl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. It has been shown to have anti-inflammatory effects in animal models of arthritis, colitis, and multiple sclerosis. N-(4-chlorophenyl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide has also been studied for its potential anticancer effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models of breast cancer, prostate cancer, and glioblastoma. N-(4-chlorophenyl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide has also been shown to have analgesic (pain-relieving) effects in animal models of neuropathic pain.

properties

IUPAC Name

N-(4-chlorophenyl)-3-[(2-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4/c1-29-18-8-4-3-7-17(18)22(27)26-20-16-6-2-5-9-19(16)30-21(20)23(28)25-15-12-10-14(24)11-13-15/h2-13H,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKCVRILGJBQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide

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